molecular formula C50H53N5O7 B14899547 (9H-Fluoren-9-yl)methyl ((R)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate

(9H-Fluoren-9-yl)methyl ((R)-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate

Cat. No.: B14899547
M. Wt: 836.0 g/mol
InChI Key: RYUKOKXSDGIOSY-NCRNUEESSA-N
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Description

The compound “(9H-Fluoren-9-yl)methyl (®-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate” is a complex organic molecule that features multiple functional groups, including carbamate, oxadiazole, and fluorenyl moieties. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the oxadiazole ring, the introduction of the fluorenyl group, and the protection of amino groups with tert-butoxycarbonyl (Boc) groups. Typical reaction conditions might include:

    Formation of Oxadiazole Ring: This could involve cyclization reactions using hydrazides and carboxylic acids or their derivatives.

    Introduction of Fluorenyl Group: This might be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.

    Protection of Amino Groups: The use of Boc anhydride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the fluorenyl moiety.

    Reduction: Reduction of the oxadiazole ring or the carbamate group could be possible under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions might include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could lead to amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting biological activities such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for therapeutic applications, possibly as an anticancer or antiviral agent, depending on its biological activity profile.

Industry

In industry, the compound might find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (9H-Fluoren-9-yl)methyl (®-1-(3-((S)-2-(tert-butoxy)-1-((tert-butoxycarbonyl)amino)ethyl)-1,2,4-oxadiazol-5-yl)-3-oxo-3-(tritylamino)propyl)carbamate: This compound itself.

    Other Fluorenyl Derivatives: Compounds with similar fluorenyl groups but different substituents.

    Oxadiazole Derivatives: Compounds with the oxadiazole ring but different side chains.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique biological activities or material properties not seen in other similar compounds.

Properties

Molecular Formula

C50H53N5O7

Molecular Weight

836.0 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-[5-[(1R)-1-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-(tritylamino)propyl]-1,2,4-oxadiazol-3-yl]-2-[(2-methylpropan-2-yl)oxy]ethyl]carbamate

InChI

InChI=1S/C50H53N5O7/c1-48(2,3)60-32-42(52-47(58)61-49(4,5)6)44-53-45(62-55-44)41(51-46(57)59-31-40-38-28-18-16-26-36(38)37-27-17-19-29-39(37)40)30-43(56)54-50(33-20-10-7-11-21-33,34-22-12-8-13-23-34)35-24-14-9-15-25-35/h7-29,40-42H,30-32H2,1-6H3,(H,51,57)(H,52,58)(H,54,56)/t41-,42-/m1/s1

InChI Key

RYUKOKXSDGIOSY-NCRNUEESSA-N

Isomeric SMILES

CC(C)(C)OC[C@H](C1=NOC(=N1)[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OCC(C1=NOC(=N1)C(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)NC(=O)OC(C)(C)C

Origin of Product

United States

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